molecular formula C25H24N4O3 B2573236 N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1171167-01-3

N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2573236
CAS No.: 1171167-01-3
M. Wt: 428.492
InChI Key: SRORGPAJWOMWSI-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and an oxadiazole ring

Scientific Research Applications

N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-benzhydryl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-25(26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)29-15-13-20(14-16-29)23-27-28-24(32-23)21-12-7-17-31-21/h1-12,17,20,22H,13-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRORGPAJWOMWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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